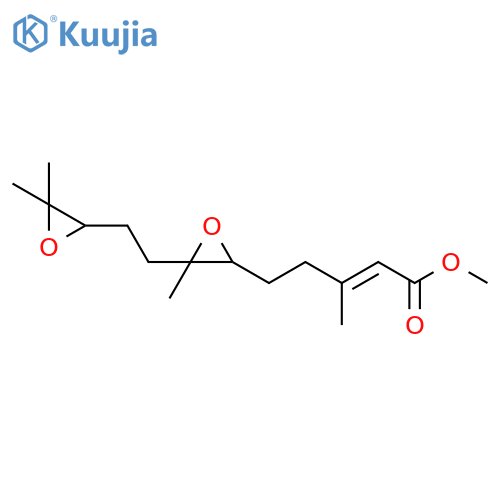Cas no 1315330-19-8 ((2E)-5-3-2-(3,3-Dimethyl-2-oxiranyl)ethyl-3-methyl-2-oxiranyl-3-methyl-2-pentenoic Acid)

(2E)-5-3-2-(3,3-Dimethyl-2-oxiranyl)ethyl-3-methyl-2-oxiranyl-3-methyl-2-pentenoic Acid 化学的及び物理的性質
名前と識別子
-
- (2E)-5-3-2-(3,3-Dimethyl-2-oxiranyl)ethyl-3-methyl-2-oxiranyl-3-methyl-2-pentenoic Acid
-
- インチ: 1S/C16H26O4/c1-11(10-14(17)18-5)6-7-13-16(4,20-13)9-8-12-15(2,3)19-12/h10,12-13H,6-9H2,1-5H3/b11-10+
- InChIKey: ZKZPJBPCLACUKB-ZHACJKMWSA-N
- ほほえんだ: C(OC)(=O)/C=C(\C)/CCC1C(CCC2C(C)(C)O2)(C)O1
(2E)-5-3-2-(3,3-Dimethyl-2-oxiranyl)ethyl-3-methyl-2-oxiranyl-3-methyl-2-pentenoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D472435-250mg |
(2E)-5-[3-[2-(3,3-Dimethyl-2-oxiranyl)ethyl]-3-methyl-2-oxiranyl]-3-methyl-2-pentenoic Acid |
1315330-19-8 | 250mg |
$948.00 | 2023-05-18 | ||
| TRC | D472435-100mg |
(2E)-5-[3-[2-(3,3-Dimethyl-2-oxiranyl)ethyl]-3-methyl-2-oxiranyl]-3-methyl-2-pentenoic Acid |
1315330-19-8 | 100mg |
$397.00 | 2023-05-18 | ||
| TRC | D472435-500mg |
(2E)-5-[3-[2-(3,3-Dimethyl-2-oxiranyl)ethyl]-3-methyl-2-oxiranyl]-3-methyl-2-pentenoic Acid |
1315330-19-8 | 500mg |
$1596.00 | 2023-05-18 |
(2E)-5-3-2-(3,3-Dimethyl-2-oxiranyl)ethyl-3-methyl-2-oxiranyl-3-methyl-2-pentenoic Acid 関連文献
-
Raziyeh Keshavarz,Mahnaz Farahi RSC Adv. 2022 12 3584
-
2. Recent advances in the application of magnetic bio-polymers as catalysts in multicomponent reactionsZohreh Kheilkordi,Ghodsi Mohammadi Ziarani,Fatemeh mohajer,Alireaza Badiei,Mika Sillanp?? RSC Adv. 2022 12 12672
-
Abbas Ali Jafari,Hajar Mahmoudi,Habib Firouzabadi RSC Adv. 2015 5 107474
-
Sophie M. Guillaume Polym. Chem. 2018 9 1911
-
S. Sadjadi,M.?M. Heravi RSC Adv. 2017 7 30815
-
Tejas M. Dhameliya,Hiren A. Donga,Punit V. Vaghela,Bhoomi G. Panchal,Dipen K. Sureja,Kunjan B. Bodiwala,Mahesh T. Chhabria RSC Adv. 2020 10 32740
-
Yuhe Xiu,Angjun Chen,Xuerui Liu,Chen Chen,Jizhong Chen,Li Guo,Ran Zhang,Zhenshan Hou RSC Adv. 2015 5 28233
-
Ali Bilgi?,Aysel ?imen RSC Adv. 2019 9 37403
-
9. Multi-component assembly and luminescence tuning of lanthanide hybrids through the inside–outside double modification of zeolite A/LLei Chen,Bing Yan New J. Chem. 2015 39 4154
-
10. Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline from aqueous solutionAlireza Banaei,Afshin Saadat,Negar Gharibzadeh,Parinaz Pargol Ghasemi RSC Adv. 2024 14 14170
(2E)-5-3-2-(3,3-Dimethyl-2-oxiranyl)ethyl-3-methyl-2-oxiranyl-3-methyl-2-pentenoic Acidに関する追加情報
Introduction to (2E)-5-3-2-(3,3-Dimethyl-2-oxiranyl)ethyl-3-methyl-2-oxiranyl-3-methyl-2-pentenoic Acid (CAS No. 1315330-19-8)
The compound (2E)-5-3-2-(3,3-Dimethyl-2-oxiranyl)ethyl-3-methyl-2-oxiranyl-3-methyl-2-pentenoic Acid, identified by its CAS number 1315330-19-8, represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of multiple oxiranyl (epoxide) groups, which are known for their reactivity and utility in various synthetic and biological applications.
The structural complexity of this compound arises from its dual functionality, featuring both alpha,beta Unsaturated Carboxylic Acids and cis-Epoxyalkanes. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of multiple stereocenters and functional groups also suggests a high degree of configurational complexity, which can be leveraged to produce enantiomerically pure compounds with tailored biological activities.
In recent years, there has been growing interest in the development of molecules that incorporate epoxide functionalities due to their ability to undergo ring-opening reactions with nucleophiles. This property has been exploited in various applications, including the synthesis of prodrugs, the development of enzyme inhibitors, and the creation of bioconjugates for targeted drug delivery. The specific arrangement of functional groups in (2E)-5-3-2-(3,3-Dimethyl-2-oxiranyl)ethyl-3-methyl-2-oxiranyl-3-methyl-2-pentenoic Acid makes it a promising candidate for these applications, particularly in the context of modulating biological pathways involving nucleophilic enzymes or substrates.
One of the most intriguing aspects of this compound is its potential as a building block for the synthesis of more complex molecules. The presence of both carboxylic acid and epoxide groups provides multiple points for further functionalization, allowing chemists to design molecules with specific biological activities. For instance, the carboxylic acid group can be used to form esters or amides, while the epoxide groups can be opened to introduce other functional groups such as amines or alcohols. This versatility makes it an attractive candidate for use in combinatorial chemistry libraries or as a starting point for structure-based drug design.
The compound's potential applications extend beyond synthetic chemistry into areas such as materials science and polymer chemistry. The oxiranyl groups can participate in polymerization reactions, leading to the formation of novel polymers with unique properties. These polymers could find applications in coatings, adhesives, or even biodegradable materials. Additionally, the reactivity of the epoxide groups allows for the creation of cross-linked networks or hydrogels, which have potential uses in drug delivery systems or as scaffolds for tissue engineering.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of molecules. The presence of multiple stereocenters in (2E)-5-3-2-(3,3-Dimethyl-2-oxiranyl)ethyl-3-methyl-2-oxiranyl-3-methyl-2-pentenoic Acid underscores its potential as a chiral building block. By controlling the stereochemistry at each center, researchers can produce enantiomerically pure compounds that exhibit specific biological activities. This is particularly relevant in drug discovery, where enantiomeric purity is often critical for efficacy and safety.
The synthesis of this compound presents several challenges due to its structural complexity. However, advances in synthetic methodology have made it increasingly feasible to produce complex molecules like this one on a scalable basis. Techniques such as asymmetric catalysis and transition-metal-catalyzed reactions have been particularly useful in constructing stereocenters with high enantioselectivity. These methods allow chemists to access enantiomerically pure compounds without resorting to laborious chiral resolution processes.
The reactivity of the oxiranyl groups also opens up possibilities for post-synthetic modifications. For example, ring-opening reactions can be used to introduce various functional groups at specific positions within the molecule. This flexibility allows researchers to fine-tune the properties of their target compounds for specific applications. Additionally, photoredox catalysis has emerged as a powerful tool for modifying epoxides under mild conditions, offering new avenues for molecular diversification.
In conclusion, (2E)-5-3-2-(3,3-Dimethyl-2-oxyranyl)ethyl--methyl--methyl--m-pentenenoic Acid (CAS No. 1315330--19--8) is a versatile and intriguing molecule with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it an excellent candidate for use as a building block in synthetic chemistry and as a starting point for structure-based drug design. The growing interest in stereoelectronic effects and functional group reactivity further highlights its importance as a tool for exploring new chemical space.
1315330-19-8 ((2E)-5-3-2-(3,3-Dimethyl-2-oxiranyl)ethyl-3-methyl-2-oxiranyl-3-methyl-2-pentenoic Acid) 関連製品
- 2178771-48-5(1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole)
- 1428363-11-4(2-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline)
- 1421026-73-4((R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol)
- 2138104-75-1(2-(morpholin-4-yl)quinazoline-5-carboxylic acid)
- 75825-49-9(2-(Diethylamino)-4-pyrimidinecarbonitrile)
- 1168139-44-3((R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride)
- 1358805-28-3(2-{1-3-(trifluoromethyl)phenylcyclobutyl}acetic acid)
- 2138281-63-5(3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl-)
- 2228081-73-8(3-3-(dimethylamino)propylpyrrolidin-3-ol)
- 1806940-11-3(6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine)



